molecular formula C6H11BrO2 B2560365 Methyl 3-bromo-2,2-dimethylpropanoate CAS No. 30452-00-7

Methyl 3-bromo-2,2-dimethylpropanoate

Cat. No.: B2560365
CAS No.: 30452-00-7
M. Wt: 195.056
InChI Key: AMHWPZMEUOZYNT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,2-dimethylpropanoate is an organic compound with the molecular formula C6H11BrO2. It is a brominated ester, commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its clear, colorless liquid form and is often utilized in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2,2-dimethylpropanoate can be synthesized through the bromination of methyl 2,2-dimethylpropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-2,2-dimethylpropanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Used in the synthesis of biologically active molecules for research purposes .

Mechanism of Action

The mechanism of action of methyl 3-bromo-2,2-dimethylpropanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-methylpropanoate
  • Methyl 3-bromo-2-(bromomethyl)propanoate
  • Methyl 2-bromopropanoate

Uniqueness

Methyl 3-bromo-2,2-dimethylpropanoate is unique due to its specific structure, which provides distinct reactivity compared to other brominated esters. Its bulky dimethyl groups influence its steric properties, affecting its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and various industrial applications .

Properties

IUPAC Name

methyl 3-bromo-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWPZMEUOZYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30452-00-7
Record name methyl 3-bromo-2,2-dimethylpropanoate
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